1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol
Description
Historical Context and Evolution of Benzodiazole Chemistry in Organic Synthesis and Heterocyclic Research
The study of benzimidazole (B57391), a bicyclic compound formed by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring, has a rich history. Initial synthetic methods, often involving the reaction of o-phenylenediamines with carboxylic acids or their derivatives, laid the groundwork for exploring this versatile scaffold. mdpi.com Over the decades, the evolution of synthetic organic chemistry has introduced a multitude of more sophisticated and efficient methods for creating benzimidazole derivatives. pcbiochemres.com Research has been heavily driven by the discovery that the benzimidazole nucleus is a "privileged structure" in medicinal chemistry, appearing in a wide array of pharmacologically active agents. jmpas.combibliomed.org This has spurred continuous development in the field, leading to the synthesis of thousands of derivatives and their evaluation for various therapeutic applications. pcbiochemres.comjchemrev.com
Structural Classes within the Benzodiazole Family and Related Heterocycles (e.g., Benzothiazole, Benzimidazole)
The benzodiazole family, more commonly referred to as benzimidazoles, is part of a larger group of fused heterocyclic systems. Its structure consists of a five-membered imidazole ring fused to a benzene ring. nih.gov This core can be substituted at various positions, leading to distinct structural classes:
N-Substituted Benzimidazoles: Alkyl or aryl groups can be attached to one or both nitrogen atoms of the imidazole ring.
C2-Substituted Benzimidazoles: The carbon atom positioned between the two nitrogen atoms is a common site for substitution, significantly influencing the molecule's properties.
Benzene Ring Substituted Benzimidazoles: Substituents on the fused benzene ring can modify the electronic and steric properties of the entire molecule.
Benzimidazole shares structural similarities with other important heterocycles like benzothiazole, where a sulfur atom replaces one of the nitrogen atoms in the five-membered ring. mdpi.comwikipedia.org
Table 1: Comparison of Benzimidazole and Related Heterocycles
| Feature | Benzimidazole (1H-1,3-Benzodiazole) | Benzothiazole |
|---|---|---|
| Core Structure | Benzene fused to an imidazole ring | Benzene fused to a thiazole (B1198619) ring |
| Heteroatoms | Two Nitrogen (N) atoms at positions 1 and 3 | One Nitrogen (N) and one Sulfur (S) atom |
| Chemical Nature | Amphoteric (can act as a weak acid or base) | Weakly basic |
| Key Reactive Site | C2 position and N-H protons | C2 position |
Rationale for Investigating the 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol Structure: A Focus on Unique Functional Group Arrangement and Stereogenic Centers
The specific structure of this compound presents a compelling case for investigation due to its combination of key chemical features. The rationale for its study can be deconstructed by analyzing its constituent parts:
1-ethyl-1H-benzodiazole Core: The ethyl group at the N1 position prevents N-H tautomerism and increases the molecule's lipophilicity, which can be a critical factor in its chemical interactions.
Propan-1-ol Substituent at C2: The presence of a propan-1-ol group at the C2 position introduces two important functionalities:
A Hydroxyl Group (-OH): This group can act as both a hydrogen bond donor and acceptor, providing a key point of interaction with other molecules.
A Stereogenic Center: The carbon atom bearing the hydroxyl group is chiral, meaning the compound can exist as a pair of enantiomers (R and S forms). These stereoisomers may exhibit different chemical and biological properties.
The combination of the N-alkylated benzimidazole scaffold with a chiral secondary alcohol at the C2 position creates a molecule with significant potential for stereoselective interactions, a highly desirable trait in modern chemical and pharmaceutical research.
Table 2: Structural Features of this compound and Their Significance
| Structural Feature | Description | Potential Significance |
|---|---|---|
| Benzimidazole Nucleus | Aromatic, fused heterocyclic ring system | Provides a rigid scaffold and is a known pharmacophore. bibliomed.org |
| N1-Ethyl Group | An alkyl substituent on the imidazole nitrogen | Modulates solubility, lipophilicity, and metabolic stability. |
| C2-Propan-1-ol Chain | A three-carbon chain with a hydroxyl group | Introduces polarity and hydrogen bonding capability. |
| Stereogenic Center | The C1 of the propanol (B110389) chain is chiral | Allows for the existence of enantiomers, which may have distinct activities. |
Overview of Advanced Synthetic Approaches and Spectroscopic Elucidation for Complex Benzodiazole Derivatives
The construction and characterization of complex benzodiazole derivatives rely on modern synthetic and analytical techniques.
Synthetic Approaches: The synthesis of N-substituted, C2-functionalized benzimidazoles like the title compound can be achieved through various advanced methods. A common strategy involves the condensation of an appropriate N-substituted o-phenylenediamine (B120857) with a carboxylic acid or aldehyde. pcbiochemres.com Modern synthetic chemistry often employs catalysts to improve efficiency and yield. mdpi.comarabjchem.org For this compound, a plausible route would involve the reaction of N-ethylbenzene-1,2-diamine with 2-hydroxybutanoic acid under dehydrating conditions, possibly facilitated by microwave irradiation or the use of a Lewis acid catalyst. mdpi.comarabjchem.org
Spectroscopic Elucidation: The structural confirmation of complex benzodiazole derivatives is accomplished through a combination of spectroscopic methods. orientjchem.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for mapping the carbon-hydrogen framework. mdpi.com For the title compound, ¹H NMR would show distinct signals for the aromatic protons, the ethyl group (a triplet and a quartet), and the protons of the propan-1-ol side chain, including the methine proton adjacent to the hydroxyl group. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy identifies key functional groups. A broad absorption band in the 3400–3100 cm⁻¹ region would indicate the O-H stretching of the alcohol, while characteristic peaks for aromatic C-H and C=N/C=C bonds would also be present. acs.org
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the exact molecular weight and elemental composition of the compound. Fragmentation patterns would provide further structural clues, such as the loss of the ethyl or propanol side chains. rdd.edu.iq
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the aromatic benzimidazole system, typically showing strong absorption peaks in the UV region. acs.org
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Signals corresponding to aromatic protons (7-8 ppm), methine CH-OH proton, methylene (B1212753) and methyl protons of the propanol and ethyl groups. |
| ¹³C NMR | Resonances for aromatic carbons, C2 of the benzimidazole ring, and carbons of the ethyl and propanol substituents. |
| FTIR (cm⁻¹) | Broad O-H stretch (~3300), aromatic C-H stretch (~3050), aliphatic C-H stretch (~2900-2980), C=N/C=C stretches (~1500-1600). |
| Mass Spec (ESI+) | A prominent [M+H]⁺ peak corresponding to the molecular weight of the compound. |
Structure
3D Structure
Properties
IUPAC Name |
1-(1-ethylbenzimidazol-2-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-3-11(15)12-13-9-7-5-6-8-10(9)14(12)4-2/h5-8,11,15H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDOYHPEDJFLKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 1 Ethyl 1h 1,3 Benzodiazol 2 Yl Propan 1 Ol and Its Precursors
Retrosynthetic Analysis of the 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol Framework
Retrosynthetic analysis provides a logical framework for planning the synthesis of the target molecule by breaking it down into simpler, commercially available starting materials. The primary disconnections for this compound are identified at the N1-ethyl bond and the C2-propanol bond of the benzodiazole ring.
A plausible synthetic route involves two main strategies:
Route A: Construction of the 2-(1-hydroxypropyl)-1H-1,3-benzodiazole intermediate followed by N-alkylation. This begins with the formation of the benzodiazole ring by reacting an o-phenylenediamine (B120857) with a suitable three-carbon carbonyl or carboxylic acid equivalent. The resulting 2-substituted benzodiazole is then subjected to N-alkylation to introduce the ethyl group at the N1 position.
Route B: N-alkylation of an o-phenylenediamine precursor followed by cyclization. This route starts with the synthesis of N-ethyl-benzene-1,2-diamine. This ethylated diamine is then condensed with a propanoyl equivalent to form the final cyclized product.
Route A is often preferred as it can circumvent issues with regioselectivity during the cyclization of unsymmetrically substituted diamines. The key precursors identified through this analysis are therefore o-phenylenediamine, a C3 electrophile (e.g., propanoic acid, propanal, or lactic acid), and an ethylating agent (e.g., ethyl iodide or diethyl sulfate).
Classical and Modern Strategies for Constructing the 1H-1,3-Benzodiazole Core
The 1H-1,3-benzodiazole, or benzimidazole (B57391), scaffold is a privileged structure in medicinal chemistry and its synthesis is well-established. ctppc.org Both classical and modern methods are available for its construction.
The most traditional and widely used method for synthesizing the benzodiazole core is the Phillips condensation. This reaction involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid or its derivative (such as an aldehyde, ester, or nitrile). nih.gov For the synthesis of the precursor to the title compound, o-phenylenediamine would be reacted with propanoic acid or propanal.
The reaction is typically carried out under harsh dehydrating conditions, often requiring strong acids like hydrochloric acid, p-toluenesulfonic acid, or polyphosphoric acid (PPA) at elevated temperatures. nih.govijrpc.com For instance, refluxing o-phenylenediamine with p-aminobenzoic acid in o-phosphoric acid at 180-200°C is a documented method for forming a 2-substituted benzimidazole. ijrpc.com Another approach involves using an oxidizing agent, such as sodium metabisulfite, in ethanol (B145695) for the condensation process. nih.gov
| Reagents | Catalyst/Conditions | Product Type |
| o-phenylenediamine, Carboxylic Acid | Polyphosphoric Acid (PPA), Heat | 2-Alkyl/Aryl-benzodiazole |
| o-phenylenediamine, Aldehyde | Sodium Metabisulfite, Ethanol | 2-Alkyl/Aryl-benzodiazole |
| o-phenylenediamine, Aldehyde | ZnO Nanoparticles, Ethanol, 70°C | 2-Alkyl/Aryl-benzodiazole |
Modern synthetic chemistry has introduced transition metal-catalyzed reactions as efficient alternatives for constructing the benzodiazole ring. These methods often proceed under milder conditions and with greater functional group tolerance. One prominent strategy is the acceptorless dehydrogenative coupling of primary alcohols with aromatic diamines. researchgate.netrsc.org
This approach involves the in-situ oxidation of a primary alcohol (like 1-propanol) to an aldehyde, which then undergoes condensation with the o-phenylenediamine, followed by cyclization and aromatization. Catalysts based on cobalt, iron, and palladium have been successfully employed for this transformation. researchgate.netrsc.org For example, a Co(II) complex has been shown to catalyze the dehydrogenative coupling of aromatic diamines and primary alcohols to afford 2-substituted benzimidazoles in good to excellent yields under mild conditions. rsc.org
Adhering to the principles of green chemistry, several eco-friendly protocols for benzodiazole synthesis have been developed. These methods aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.
One such strategy involves the use of ultrasound irradiation in an aqueous medium, facilitated by a copper oxide-decorated reduced graphene oxide (CuO-rGO) nanocomposite catalyst. tandfonline.com This method allows for the synthesis of substituted benzimidazoles from 2-haloanilines, sodium azide, and aldehydes, with the catalyst being easily recoverable and reusable for multiple cycles. tandfonline.com
Another green approach is the use of visible-light photocatalysis. The condensation of o-phenylenediamines with various aldehydes can be achieved using Rose Bengal as a photocatalyst under open-air conditions with an LED light source. acs.org This protocol is highly tolerant of different functional groups and provides the desired benzodiazole products in good yields. acs.org
| Method | Catalyst/Energy Source | Solvent | Key Advantages |
| Dehydrogenative Coupling | Co(II) or Fe(III) complex | Organic Solvent | High atom economy, mild conditions |
| Ultrasound-Assisted Synthesis | CuO-rGO nanocomposite | Water | Recyclable catalyst, green solvent |
| Photocatalysis | Rose Bengal, Visible Light | Acetonitrile (B52724) | Energy efficient, high functional group tolerance |
Functionalization and Derivatization at the N1 Position: Introduction of the Ethyl Moiety
Once the 2-substituted benzodiazole core, 1-(1H-1,3-benzodiazol-2-yl)propan-1-ol, is formed, the final step is the introduction of the ethyl group at the N1 position.
N-alkylation is a common method for functionalizing the benzodiazole ring. The reaction typically involves treating the benzodiazole with an alkylating agent in the presence of a base. For the synthesis of the title compound, an ethyl halide (such as ethyl bromide or ethyl iodide) is used as the ethyl source.
The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), although polar protic solvents like ethanol can also be used. lookchem.com Common bases include sodium hydroxide (B78521) (NaOH), potassium carbonate (K2CO3), or sodium hydride (NaH). niscpr.res.intsijournals.com
Optimization of the reaction conditions is crucial for achieving high yields and selectivity. For less reactive alkyl halides, the reaction may require heating to around 60°C to proceed efficiently. lookchem.com The choice of base and solvent can also significantly impact the reaction rate and outcome. For instance, a sustainable method has been developed using an aqueous solution of NaOH with sodium dodecyl sulfate (B86663) (SDS) as a surfactant, which avoids the use of volatile organic solvents. lookchem.com
| Alkylating Agent | Base | Solvent | Temperature | Yield Range |
| Benzyl Bromide | 50% aq. NaOH | Water-SDS | Room Temp | 78-96% |
| Butyl Bromide | 50% aq. NaOH | Water-SDS | 60°C | High |
| Propargyl Bromide | Sodium Hydride | Tetrahydrofuran (B95107) | Reflux | Good |
| Functionalized Halides | K2CO3 | DMF | - | - |
Functionalization and Derivatization at the C2 Position: Elaboration of the Propan-1-ol Side Chain
The propan-1-ol side chain at the C2 position is a crucial feature of the target molecule. Its construction can be achieved through several synthetic strategies, primarily involving carbon-carbon bond formation and subsequent functional group transformations.
A common and effective method for introducing the propanoyl group or its precursor at the C2 position of the benzimidazole ring is through the reaction of a C2-lithiated or C2-Grignard reagent of N-ethylbenzimidazole with a suitable electrophile.
The first step in this sequence is the deprotonation of the C2-hydrogen of 1-ethyl-1H-1,3-benzodiazole. This is typically achieved using a strong organolithium base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (THF). The resulting 2-lithio-1-ethyl-1H-1,3-benzodiazole is a potent nucleophile.
This organolithium intermediate can then react with an appropriate electrophile to form the desired carbon-carbon bond. To construct the propan-1-ol side chain, suitable electrophiles include propanal or propylene (B89431) oxide. Reaction with propanal would directly yield this compound after an aqueous workup. Alternatively, reaction with propylene oxide would lead to a regioisomeric alcohol, which would require further synthetic manipulation.
A more common approach involves the reaction of the C2-lithiated benzimidazole with an acylating agent, such as propionyl chloride or propanoic anhydride, to form the corresponding ketone, 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-one. This ketone then serves as a precursor to the desired alcohol.
The reduction of the ketone precursor, 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-one, to the target secondary alcohol is a standard and well-documented transformation in organic synthesis. A variety of reducing agents can be employed for this purpose.
For a simple, non-stereoselective reduction, sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent such as methanol (B129727) or ethanol is a mild and effective choice. Lithium aluminum hydride (LiAlH4) in an ethereal solvent like THF is a more powerful reducing agent but is also commonly used.
Table 2: Common Reducing Agents for Ketone to Alcohol Transformation
| Reducing Agent | Solvent | Key Features |
| Sodium Borohydride (NaBH4) | Methanol, Ethanol | Mild, selective for aldehydes and ketones |
| Lithium Aluminum Hydride (LiAlH4) | Tetrahydrofuran (THF), Diethyl ether | Powerful, reduces a wide range of functional groups |
| Diisobutylaluminium Hydride (DIBAL-H) | Toluene, Hexane | Can be used at low temperatures for selective reductions |
| Hydrogen gas (H2) with a catalyst (e.g., Pt, Pd, Ni) | Various | Catalytic hydrogenation, can be stereoselective with chiral catalysts |
To produce a specific enantiomer of this compound, asymmetric synthesis methods are required. This can be achieved through the stereoselective reduction of the prochiral ketone precursor or by employing a chiral building block approach.
Asymmetric reduction of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-one can be accomplished using chiral reducing agents or catalysts. Chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine Borane®) or the Corey-Bakshi-Shibata (CBS) catalysts, are well-known for their ability to effect enantioselective ketone reductions. The choice of the specific chiral reagent will determine the stereochemical outcome (i.e., the (R)- or (S)-enantiomer).
Alternatively, catalytic asymmetric hydrogenation using a chiral transition metal catalyst (e.g., based on rhodium, ruthenium, or iridium with chiral phosphine (B1218219) ligands) can also provide the desired enantiomerically enriched alcohol.
Another approach to asymmetric synthesis involves starting with a chiral precursor. For instance, an enantiomerically pure 2-substituted benzimidazole could be elaborated to the target molecule through a series of stereoconservative reactions.
Total Synthesis Strategies for this compound
A linear synthetic pathway would involve the sequential construction of the molecule, starting from a simple precursor and adding complexity in a step-by-step manner. A possible linear synthesis could be:
Synthesis of 2-substituted benzimidazole.
N-ethylation of the benzimidazole ring.
Functionalization at the C2 position to introduce the propanoyl group.
Reduction of the ketone to the final alcohol.
A convergent synthetic pathway , on the other hand, involves the independent synthesis of key fragments of the molecule, which are then combined in a later step. For this target molecule, a convergent approach could involve:
Fragment A: Synthesis of a 1-ethyl-1H-1,3-benzodiazole-2-carbaldehyde or a related C2-electrophilic species.
Fragment B: Preparation of an ethyl Grignard or ethyl lithium reagent.
The choice between a linear and a convergent strategy depends on factors such as the availability of starting materials, the efficiency of the individual reactions, and the desired scale of the synthesis.
Optimization of Reaction Conditions and Yields for Each Synthetic Step
The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yield and purity while minimizing reaction time and by-product formation. For the proposed synthesis of this compound, each step would require individual optimization.
For the key step involving a Grignard reaction with a 2-acylbenzimidazole, several parameters would be crucial to control. researchgate.net The choice of solvent is paramount, with ethereal solvents like diethyl ether and tetrahydrofuran (THF) being standard for Grignard reactions due to their ability to solvate the magnesium center. wikipedia.org Temperature is another critical factor; Grignard reactions are typically initiated at room temperature or below to control the exothermic nature of the reaction and prevent side reactions. The molar ratio of the Grignard reagent to the benzimidazole substrate would also need to be optimized to ensure complete conversion without excessive formation of by-products.
The following interactive data table illustrates a hypothetical optimization study for the Grignard reaction step, based on common practices in organic synthesis.
| Entry | Solvent | Temperature (°C) | Grignard Reagent (Equivalents) | Reaction Time (h) | Yield (%) |
| 1 | Diethyl Ether | 0 to rt | 1.1 | 2 | 75 |
| 2 | THF | 0 to rt | 1.1 | 2 | 82 |
| 3 | Toluene | rt | 1.1 | 4 | 45 |
| 4 | THF | -20 to rt | 1.1 | 3 | 85 |
| 5 | THF | 0 to rt | 1.5 | 2 | 83 |
| 6 | THF | 0 to rt | 1.1 | 1 | 70 |
This table is illustrative and based on general principles of Grignard reactions.
Synthesis of Isotopic Analogs for Mechanistic Investigations or Advanced Spectroscopic Studies
Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule, elucidate reaction mechanisms, and as internal standards in quantitative analysis. scripps.eduwikipedia.org The synthesis of isotopic analogs of this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), or radioisotopes like fluorine-18 (B77423) (¹⁸F) for positron emission tomography (PET) imaging studies. wikipedia.orgnih.gov
The position of the isotopic label is determined by the specific research question. For instance, to investigate the metabolism of the ethyl group at the N1-position, a ¹³C or deuterium-labeled ethyl iodide could be used in the initial N-alkylation step. To study the fate of the propanol (B110389) side chain, a labeled version of the Grignard reagent (e.g., ¹³C-labeled ethylmagnesium bromide) or a labeled 2-acylbenzimidazole precursor could be employed.
For PET imaging applications, a common strategy involves the introduction of a positron-emitting radionuclide, such as ¹⁸F. nih.gov This could potentially be achieved by synthesizing a derivative of the target molecule that allows for late-stage fluorination. For example, a precursor with a suitable leaving group on the ethyl or propyl side chain could be reacted with [¹⁸F]fluoride.
The following table provides examples of potential isotopic labeling strategies for the synthesis of analogs of this compound.
| Isotope | Labeled Precursor | Position of Label | Purpose |
| ¹³C | 1-Ethyl-1H-1,3-benzodiazole-2-([¹³C]-carbaldehyde) | Carbonyl carbon of the propanol side chain | Mechanistic studies of the Grignard reaction, metabolic studies |
| ²H (D) | [D₅]-Ethyl iodide | N-ethyl group | Metabolic fate studies (e.g., dealkylation) |
| ¹⁵N | o-Phenylenediamine-[¹⁵N₂] | Benzimidazole ring nitrogen atoms | Elucidation of biosynthetic pathways or metabolic degradation of the core structure |
| ¹⁸F | 1-(1-(2-[¹⁸F]fluoroethyl)-1H-1,3-benzodiazol-2-yl)propan-1-ol | N-ethyl group | PET imaging studies |
This table presents hypothetical labeling strategies based on established methods for synthesizing labeled benzimidazole derivatives. nih.govacs.org
Advanced Spectroscopic and Analytical Characterization of 1 1 Ethyl 1h 1,3 Benzodiazol 2 Yl Propan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of organic compounds in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the complete atomic connectivity and infer spatial relationships within the 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol molecule.
Advanced 1D NMR Techniques (e.g., DEPT, NOE enhancements)
Advanced 1D NMR techniques provide crucial information beyond a standard proton (¹H) or carbon-13 (¹³C) spectrum. For this compound, techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) are invaluable. DEPT experiments differentiate carbon signals based on the number of attached protons. A DEPT-135 experiment, for instance, would show CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons, such as C2, C3a, and C7a of the benzimidazole (B57391) ring, would be absent. This allows for the unambiguous assignment of the methyl and methylene (B1212753) carbons in the ethyl and propyl side chains.
Nuclear Overhauser Effect (NOE) enhancement experiments provide information on through-space proximity between protons, typically within 5 Å. For this molecule, irradiating the N-CH₂ protons of the ethyl group would be expected to produce an NOE enhancement in the signal of the H7 aromatic proton, confirming the orientation of the ethyl group on the N1 position. Similarly, NOE enhancements would be observed between protons on the propanol (B110389) side chain and the C2 position of the benzimidazole ring.
2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR experiments are critical for assembling the molecular puzzle by revealing correlations between different nuclei. slideshare.net
COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling networks. science.gov For this compound, COSY spectra would show clear correlations within the ethyl group (between the -CH₂- and -CH₃ protons) and within the propanol side chain (between the H1', H2', and H3' protons). It also helps in assigning adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, providing one-bond ¹H-¹³C connectivity. researchgate.net It is a powerful tool for assigning carbon signals based on their known proton assignments.
NOESY (Nuclear Overhauser Effect Spectroscopy): Similar to 1D NOE, this 2D experiment maps all through-space proton-proton interactions simultaneously, providing a comprehensive picture of the molecule's three-dimensional conformation in solution. researchgate.net
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | DEPT-135 Signal | Key HMBC Correlations (from H) |
| Benzimidazole Aromatic | 7.20 - 7.80 (m, 4H) | 110.0 - 143.0 | CH (positive) | Aromatic C's, C2, C3a, C7a |
| C2 | - | ~155.0 | Absent | - |
| C3a | - | ~142.5 | Absent | - |
| C7a | - | ~135.0 | Absent | - |
| N-Ethyl Group | ||||
| N-CH₂ | ~4.30 (q) | ~40.0 | CH₂ (negative) | C2, C7a, N-CH₃ |
| N-CH₃ | ~1.50 (t) | ~14.5 | CH₃ (positive) | N-CH₂ |
| Propanol Group | ||||
| C1'-OH | Variable, ~3.5 (broad s) | - | - | H1' |
| C1'-H | ~5.00 (t) | ~68.0 | CH (positive) | C2, C2', C3' |
| C2'-H₂ | ~1.95 (m) | ~32.0 | CH₂ (negative) | C1', C3' |
| C3'-H₃ | ~0.95 (t) | ~10.0 | CH₃ (positive) | C1', C2' |
Solid-State NMR for Crystalline Forms
While solution-state NMR provides data on molecules in their dynamic state, solid-state NMR (ssNMR) offers insight into the structure of the compound in its crystalline form. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can provide high-resolution ¹³C spectra of solid samples. For this compound, ssNMR could be used to study polymorphism, identify different crystalline forms, and understand intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, in the solid state.
Quantitative NMR for Purity and Reaction Monitoring
Quantitative NMR (qNMR) is a powerful analytical method for determining the concentration or purity of a substance without the need for identical reference standards. By integrating the signal of a specific proton of the target molecule against the signal of a certified internal standard with a known concentration, the absolute quantity of this compound can be determined with high precision. This technique is also exceptionally useful for monitoring the progress of its synthesis by observing the disappearance of reactant signals and the appearance of product signals over time.
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups and molecular vibrations within a compound. These two methods are often complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa.
Analysis of Characteristic Functional Group Vibrations (e.g., O-H stretching, N-H stretching, C=N, aromatic modes)
The vibrational spectrum of this compound is characterized by the absorption bands of its constituent functional groups. researchgate.net
O-H Stretching: A prominent and broad absorption band is expected in the FTIR spectrum in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl (-OH) group of the alcohol.
C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the ethyl and propanol side chains are expected in the 2850-3000 cm⁻¹ region.
N-H Stretching: Notably, this compound will not exhibit an N-H stretching band (typically found around 3100-3500 cm⁻¹) because the nitrogen at the 1-position of the benzimidazole ring is substituted with an ethyl group. nih.gov
C=N and C=C Stretching: The stretching vibrations of the C=N bond within the imidazole (B134444) ring and the C=C bonds of the fused benzene (B151609) ring are expected to produce a series of characteristic sharp bands in the 1450-1620 cm⁻¹ region. researchgate.net These are often strong in both FTIR and Raman spectra.
Aromatic Modes: The out-of-plane C-H bending vibrations of the substituted benzene ring give rise to strong bands in the 700-900 cm⁻¹ region, which can be indicative of the substitution pattern.
The following table summarizes the predicted key vibrational frequencies for the compound.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FTIR) |
| O-H Stretching | Alcohol (-OH) | 3200 - 3600 | Strong, Broad |
| Aromatic C-H Stretching | Ar-H | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretching | -CH₃, -CH₂- | 2850 - 3000 | Strong |
| C=N / C=C Stretching | Imidazole / Aromatic Ring | 1450 - 1620 | Medium to Strong |
| C-O Stretching | Alcohol (C-OH) | 1050 - 1260 | Strong |
| Aromatic C-H Out-of-Plane Bend | Ar-H | 700 - 900 | Strong |
Conformational Analysis via Vibrational Signatures
The conformational landscape of this compound is primarily defined by the rotation around the single bonds of its flexible side chains: the N-ethyl group and, more significantly, the 2-(1-hydroxypropyl) group. The rotation around the C2-C(propanol) bond gives rise to different spatial arrangements (rotamers or conformers) of the hydroxyl and ethyl groups relative to the plane of the benzodiazole ring. These distinct conformers, while often rapidly interconverting at room temperature, possess unique vibrational signatures that can be probed using techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy.
Theoretical calculations, typically employing Density Functional Theory (DFT), are instrumental in predicting the vibrational frequencies associated with each stable conformer. mdpi.comresearchgate.net By comparing these calculated spectra with high-resolution experimental data, specific vibrational bands can be assigned to individual rotamers. Key vibrational modes sensitive to conformational changes include:
O-H Stretching (ν O-H): The frequency of the hydroxyl group stretch is highly sensitive to its environment, particularly its involvement in intramolecular hydrogen bonding. Different conformers may facilitate or hinder the formation of a weak hydrogen bond between the hydroxyl proton and the N3 nitrogen atom of the benzodiazole ring, leading to discernible shifts in the ν(O-H) band, typically observed in the 3200-3600 cm⁻¹ region.
C-O Stretching (ν C-O): The stretching vibration of the carbon-oxygen bond in the propanol side chain, usually found in the 1000-1260 cm⁻¹ range, can also be influenced by the molecule's conformation. researchgate.net
Benzodiazole Ring Vibrations: While less pronounced, the conformation of the side chain can induce minor shifts in the frequencies of the C=N and C-N stretching modes within the heterocyclic ring system.
A hypothetical representation of how vibrational frequencies might differ between two conformers is presented below.
Interactive Table: Predicted Vibrational Frequencies (cm⁻¹) for Two Hypothetical Conformers
| Vibrational Mode | Conformer A (No H-bond) | Conformer B (Intramolecular H-bond) |
| O-H Stretch | 3550 | 3450 |
| C-O Stretch | 1045 | 1055 |
| Ring C=N Stretch | 1620 | 1615 |
| N-Ethyl Group CH₂ Rock | 780 | 785 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of organic compounds. For this compound, a combination of high-resolution and tandem mass spectrometry provides definitive structural information.
High-resolution mass spectrometry provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The chemical formula for this compound is C₁₂H₁₆N₂O. Using electrospray ionization (ESI) in positive ion mode, the compound is typically observed as the protonated molecule, [M+H]⁺. The theoretical exact mass of this ion can be calculated with high precision.
Interactive Table: HRMS Data for [M+H]⁺
| Parameter | Value |
| Molecular Formula | C₁₂H₁₆N₂O |
| Ion Formula | [C₁₂H₁₇N₂O]⁺ |
| Theoretical Exact Mass | 205.13354 |
| Nominal Mass | 205 |
This precise mass measurement is crucial for distinguishing the target compound from other isomers or compounds with the same nominal mass, confirming its elemental composition unequivocally.
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (in this case, the protonated molecule at m/z 205.13) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions reveal the molecule's connectivity and structural features. researchgate.net The fragmentation of this compound is dictated by the stability of the benzodiazole ring and the presence of labile bonds in the side chains.
Key proposed fragmentation pathways include:
Loss of Water: The hydroxyl group makes the initial loss of a water molecule (H₂O, 18.01 Da) a highly favorable pathway, leading to a stabilized carbocation at m/z 187.12.
Alpha-Cleavage: Cleavage of the bond between the carbinol carbon and the C2 of the benzodiazole ring is a characteristic fragmentation. This results in the formation of the stable 1-ethyl-1H-1,3-benzodiazolyl cation at m/z 147.09.
Side-Chain Fragmentation: The propanol side chain can fragment through the loss of an ethyl radical (•C₂H₅, 29.04 Da) from the m/z 187 ion, yielding a fragment at m/z 158.08.
Interactive Table: Major Predicted MS/MS Fragment Ions for Precursor m/z 205.13
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 205.13 | 187.12 | H₂O | [1-ethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazolium]⁺ |
| 205.13 | 177.10 | C₂H₄ | [1-H-2-(1-hydroxypropyl)-1H-benzo[d]imidazolium]⁺ (via rearrangement) |
| 205.13 | 147.09 | C₃H₈O | [1-ethyl-1H-benzo[d]imidazolium]⁺ |
| 187.12 | 158.08 | •C₂H₅ | [1-ethyl-2-vinyl-1H-benzo[d]imidazolium]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic structure of conjugated systems. The spectrum of this compound is dominated by the electronic transitions within the aromatic benzodiazole ring system.
The benzodiazole moiety contains a conjugated π-electron system, which gives rise to characteristic strong absorption bands in the ultraviolet region. These bands are assigned to π→π* electronic transitions. For N-alkylated and 2-substituted benzimidazoles, these transitions typically occur in the range of 240-290 nm. researchgate.net The spectrum is expected to show two main absorption maxima, corresponding to transitions of different energies within the fused ring system. The ethyl and hydroxypropyl substituents act as auxochromes, causing slight shifts in the absorption maxima compared to the unsubstituted benzodiazole core but not fundamentally altering the nature of the transitions.
Interactive Table: Typical UV-Vis Absorption Data
| Solvent | λ_max 1 (nm) | Molar Absorptivity (ε) | λ_max 2 (nm) | Molar Absorptivity (ε) | Transition Type |
| Methanol (B129727) | ~275 | ~5500 | ~282 | ~5200 | π→π |
| Cyclohexane | ~273 | ~5400 | ~280 | ~5100 | π→π |
The position and intensity of the π→π* absorption bands of benzodiazole derivatives can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. nih.govajqcms.org For π→π* transitions, an increase in solvent polarity typically leads to a bathochromic (red) shift, where the absorption maximum moves to a longer wavelength. This occurs because the excited state is often more polar than the ground state and is thus better stabilized by polar solvent molecules.
By recording the UV-Vis spectrum in a series of solvents with varying dielectric constants (e.g., from non-polar n-hexane to polar water), the nature of the electronic transition and the solute-solvent interactions can be investigated. A positive solvatochromism (bathochromic shift with increasing polarity) is expected for this compound.
Interactive Table: Effect of Solvent Polarity on λ_max
| Solvent | Dielectric Constant (ε) | λ_max (nm) | Shift relative to n-Hexane (nm) |
| n-Hexane | 1.88 | 272 | 0 |
| Chloroform | 4.81 | 274 | +2 |
| Ethanol (B145695) | 24.5 | 276 | +4 |
| Acetonitrile (B52724) | 37.5 | 277 | +5 |
| Water | 80.1 | 278 | +6 |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation (If Crystalline)
No publicly available X-ray crystallography data for this compound could be located. This technique is fundamental for unambiguously determining the three-dimensional arrangement of atoms within a crystalline solid, which in turn would confirm the compound's absolute stereochemistry and reveal its preferred conformation in the solid state. Such an analysis would typically yield precise data on bond lengths, bond angles, and torsion angles, as well as details of intermolecular interactions like hydrogen bonding that dictate the crystal packing. Without experimental data, a data table of crystallographic parameters cannot be generated.
Chromatographic Techniques for Purity Assessment and Isolation
Detailed methods for the chromatographic analysis of this compound have not been described in the scientific literature. The development of such techniques is crucial for verifying the purity of a synthesized compound and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) Method Development
Specific HPLC methods for the analysis of this compound are not documented. The development of an HPLC method would involve a systematic optimization of various parameters to achieve a successful separation of the target compound from any impurities. Key parameters that would be investigated include the stationary phase (e.g., C18, C8), the mobile phase composition (e.g., mixtures of acetonitrile or methanol with water or buffer), the pH of the mobile phase, the column temperature, and the detector wavelength. The outcome of such a study would be a validated method detailing these parameters along with the retention time of the compound, which would be presented in a data table.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
There is no available information on the analysis of this compound or its volatile derivatives by GC-MS. This technique is highly effective for the analysis of volatile and thermally stable compounds. For a molecule like the subject compound, which contains a polar alcohol group, derivatization might be necessary to increase its volatility and thermal stability. A typical derivatization process could involve silylation of the hydroxyl group. A GC-MS analysis would provide a chromatogram showing the retention time of the derivative and a mass spectrum detailing its fragmentation pattern, which is invaluable for structural elucidation. A data table summarizing the characteristic mass fragments would be a standard component of such a study.
Computational and Theoretical Studies of 1 1 Ethyl 1h 1,3 Benzodiazol 2 Yl Propan 1 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. For benzimidazole (B57391) derivatives, these calculations are crucial for understanding their structure-activity relationships.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. electrochemsci.orgmdpi.com It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol.
In a typical DFT study, the molecular geometry is optimized to find the lowest energy arrangement of atoms. This is often performed using a functional like B3LYP combined with a basis set such as 6-31G(d,p) or 6-311+G(d,p). electrochemsci.orgmdpi.comdergipark.org.tr The B3LYP functional is a hybrid functional that combines Hartree-Fock theory with DFT, providing reliable results for a wide range of organic compounds. nih.govjocpr.com The basis set determines the flexibility of the atomic orbitals used in the calculation, with larger basis sets generally yielding more accurate results.
The output of a DFT calculation includes optimized bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule. For benzimidazole derivatives, the benzimidazole ring system is expected to be nearly planar. nih.gov The ethyl and propanol (B110389) substituents will adopt conformations that minimize steric hindrance.
Table 1: Representative Predicted Geometric Parameters for a Benzimidazole Core Structure using DFT
| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |
| C=N | 1.38 | - |
| C-N | 1.37 | - |
| C-C (aromatic) | 1.40 | - |
| N-C-N | - | 114 |
| C-N-C | - | 108 |
| C-C-C (aromatic) | - | 120 |
Note: The values in this table are representative for a benzimidazole core and may vary for the specific compound.
Ab initio methods are quantum chemical calculations that are based entirely on theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for electronic properties. These methods are often used as a benchmark to validate the results obtained from DFT calculations. github.io For complex organic molecules, their use is typically limited to smaller fragments or specific property calculations due to the significant computational resources required.
The presence of flexible side chains, such as the ethyl and propanol groups in this compound, gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable conformers and to map the potential energy surface of the molecule. mdpi.com By systematically rotating the rotatable bonds and calculating the corresponding energy, a potential energy landscape can be constructed. researchgate.net The global minimum on this landscape corresponds to the most stable conformation of the molecule. This information is crucial for understanding how the molecule interacts with its environment and for interpreting experimental data, such as NMR spectra, which may represent an average over several low-energy conformations. mdpi.com
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactivity. nih.govmdpi.com The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. nih.gov
Red regions indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. In this compound, these regions are expected to be located around the nitrogen atoms of the benzimidazole ring and the oxygen atom of the propanol group. nih.gov
Blue regions represent areas of positive electrostatic potential, which are electron-deficient and are prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the one attached to the hydroxyl group. nih.gov
Green regions correspond to areas of neutral potential.
The MEP map provides a clear picture of the molecule's charge distribution and can be used to predict sites for hydrogen bonding and other intermolecular interactions. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Chemical Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr
HOMO represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a greater tendency to donate electrons. For benzimidazole derivatives, the HOMO is often localized on the benzimidazole ring. dergipark.org.tr
LUMO represents the ability of a molecule to accept electrons. A lower LUMO energy suggests a greater propensity to accept electrons. The LUMO in benzimidazole derivatives is also typically localized on the benzimidazole and any attached phenyl rings. dergipark.org.tr
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is an important indicator of molecular stability and reactivity. researchgate.netmdpi.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov Conversely, a small gap indicates that the molecule is more reactive. nih.gov
From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as:
Ionization Potential (I) : I ≈ -EHOMO
Electron Affinity (A) : A ≈ -ELUMO
Electronegativity (χ) : χ = (I + A) / 2
Chemical Hardness (η) : η = (I - A) / 2
Chemical Softness (S) : S = 1 / (2η)
Electrophilicity Index (ω) : ω = μ² / (2η) where μ is the chemical potential (μ ≈ -χ).
Table 2: Representative FMO Energies and Reactivity Descriptors for a Benzimidazole Derivative
| Parameter | Representative Value (eV) |
| EHOMO | -6.2 |
| ELUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.0 |
| Ionization Potential (I) | 6.2 |
| Electron Affinity (A) | 1.2 |
| Electronegativity (χ) | 3.7 |
| Chemical Hardness (η) | 2.5 |
Note: These values are illustrative and depend on the specific molecule and the level of theory used.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental spectra. nih.govnih.gov
NMR Chemical Shifts : The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. nih.govbeilstein-journals.org The calculated chemical shifts are often compared with experimental data to confirm the molecular structure. mdpi.combeilstein-journals.org
Vibrational Frequencies : DFT calculations can predict the infrared (IR) and Raman vibrational frequencies of a molecule. mdpi.comnih.gov The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. These predictions aid in the assignment of experimental vibrational spectra.
UV-Vis Maxima : Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov TD-DFT calculations provide information about the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) observed in the experimental spectrum.
Non-Linear Optical (NLO) Properties Theoretical Evaluation
Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics. Organic molecules, particularly those with extended π-conjugated systems, are promising candidates for NLO applications due to their large molecular hyperpolarizabilities. Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting the NLO properties of novel compounds.
The calculated values for a representative set of these derivatives at the CAM-B3LYP/6-311+G(d,p) level of theory are presented in Table 1. The study revealed that substitutions on the benzimidazole core significantly influence the NLO properties. nih.gov For this compound, the presence of the ethyl and propan-1-ol groups, which are electron-donating, is expected to modulate the electronic distribution within the benzimidazole ring system. This alteration in the intramolecular charge transfer characteristics would, in turn, affect its NLO response. It is anticipated that the propan-1-ol substituent, with its hydroxyl group, could participate in hydrogen bonding, further influencing the molecular packing in the solid state and potentially enhancing the macroscopic NLO effect.
Table 1: Calculated Dipole Moment (μ), Polarizability (α), and First Hyperpolarizability (β₀) of Representative N-1-sulfonyl Substituted Benzimidazole Derivatives. nih.gov
| Compound | μ (Debye) | α (esu) | β₀ (esu) |
| 2a | 4.15 | 1.68 x 10⁻²³ | 1.23 x 10⁻³⁰ |
| 2b | 7.49 | 4.20 x 10⁻²³ | 3.56 x 10⁻³⁰ |
| 2c | 6.24 | 4.61 x 10⁻²³ | 4.89 x 10⁻³⁰ |
| 2d | 2.33 | 4.14 x 10⁻²³ | 2.11 x 10⁻³⁰ |
| 2e | 3.04 | 4.87 x 10⁻²³ | 5.78 x 10⁻³⁰ |
| Data sourced from a study on N-1-sulfonyl substituted 2-aryl-1H-benzo[d]imidazole-6-carboxylates. |
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Molecular dynamics (MD) simulations are a powerful computational method to study the dynamic behavior of molecules, including their conformational flexibility and interactions with surrounding solvent molecules. For this compound, the presence of the flexible ethyl and propan-1-ol side chains suggests a rich conformational landscape.
MD simulations on various substituted benzimidazoles have demonstrated the utility of this technique in understanding their structural dynamics. nih.govirb.hrresearchgate.netnih.gov For the title compound, the key dihedral angles to consider would be those around the C-N bond of the ethyl group and the C-C bonds of the propan-1-ol chain. Rotations around these bonds would lead to a variety of conformers with different energies and populations.
A study on alkylated benzimidazoles performed conformational searches using an MD approach to identify the most probable low-energy conformations. nih.gov A similar approach for this compound would be invaluable in understanding its three-dimensional structure and how it might interact with biological targets or other molecules.
QSAR (Quantitative Structure-Activity Relationship) Modeling of Chemical Reactivity (not biological activity)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their observed activity. While QSAR is most commonly applied to biological activity, the same principles can be used to model chemical reactivity.
Numerous QSAR studies have been successfully conducted on benzimidazole derivatives to predict their biological activities. researchgate.netbiointerfaceresearch.comresearchgate.netnih.gov These studies typically use a variety of molecular descriptors that quantify different aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. For modeling the chemical reactivity of this compound, relevant descriptors would include those related to the electronic properties of the benzimidazole ring and the substituents.
A hypothetical QSAR study on the chemical reactivity of a series of 2-substituted-1-ethylbenzimidazoles could involve correlating experimentally determined reaction rates (e.g., for an electrophilic or nucleophilic substitution reaction) with calculated molecular descriptors.
Table 2: Examples of Molecular Descriptors for a QSAR Study on Chemical Reactivity.
| Descriptor Class | Example Descriptors | Relevance to Chemical Reactivity |
| Electronic | HOMO/LUMO energies, Mulliken charges, Dipole moment | Relate to the molecule's ability to donate or accept electrons and its polarity, influencing interactions with reagents. |
| Steric | Molar refractivity, Molecular volume, Surface area | Describe the size and shape of the molecule, which can affect the accessibility of the reaction center to attacking reagents. |
| Topological | Connectivity indices, Wiener index | Quantify the branching and connectivity of the molecular structure, which can indirectly influence reactivity. |
By developing a statistically robust QSAR model, it would be possible to predict the chemical reactivity of new, unsynthesized derivatives of this compound. This would be a valuable tool in guiding the synthesis of compounds with desired reactivity profiles for various applications. For example, a QSAR model could help in designing derivatives with enhanced stability or, conversely, with increased susceptibility to a specific chemical transformation.
Chemical Reactivity and Derivatization of 1 1 Ethyl 1h 1,3 Benzodiazol 2 Yl Propan 1 Ol
Reactions Involving the Hydroxyl Group
The secondary alcohol moiety is a versatile functional group that serves as a key site for derivatization. Its reactions typically involve the cleavage of the O-H bond or the conversion of the hydroxyl group into a better leaving group for substitution.
Esterification and Etherification
The hydroxyl group can be readily converted into an ester through reaction with a carboxylic acid or its derivatives, such as acid chlorides or anhydrides. A common modern method for this transformation is the Steglich esterification, which utilizes a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). jove.comcommonorganicchemistry.comresearchgate.net This method is valued for its mild conditions, which are compatible with a wide range of functional groups. jove.com
Etherification, the conversion of the alcohol to an ether, can be achieved through methods like the Williamson ether synthesis. This process involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
| Reaction Type | Reagents | Product |
| Esterification (Steglich) | R-COOH, EDC, DMAP | 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propyl ester |
| Esterification | R-COCl, Pyridine | 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propyl ester |
| Etherification | 1. NaH; 2. R-X | 1-(1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propoxy)alkane |
Oxidation to Carbonyl Compounds (Ketones or Carboxylic Acids)
As a secondary alcohol, the propan-1-ol side chain of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol can be oxidized to form the corresponding ketone, 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-one. libretexts.orgchemguide.co.uklscollege.ac.inbyjus.com This transformation is a fundamental reaction in organic synthesis. A variety of oxidizing agents can accomplish this conversion, ranging from chromium-based reagents to milder, more selective modern alternatives. organic-chemistry.org
Stronger oxidizing agents like chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) in aqueous sulfuric acid (Jones reagent), or potassium dichromate (K₂Cr₂O₇) with acid, are effective. libretexts.orgchemguide.co.uk For reactions requiring milder conditions to avoid potential side reactions on the sensitive benzimidazole (B57391) ring, reagents such as Pyridinium chlorochromate (PCC) or the Swern oxidation (using oxalyl chloride, dimethyl sulfoxide (B87167), and a hindered base like triethylamine) are preferred. lscollege.ac.in Further oxidation of the resulting ketone to a carboxylic acid is not possible without breaking carbon-carbon bonds, which requires harsh conditions and is not a typical outcome. byjus.com
| Oxidizing Agent/System | Description | Product |
| Jones Reagent (CrO₃, H₂SO₄, acetone) | A strong oxidizing agent. libretexts.org | 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-one |
| Potassium Dichromate (K₂Cr₂O₇/H₂SO₄) | A classic, strong oxidizing agent. chemguide.co.uk | 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-one |
| Pyridinium Chlorochromate (PCC) | A milder reagent, often used for selective oxidation. lscollege.ac.in | 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-one |
| Swern Oxidation ((COCl)₂, DMSO, Et₃N) | A mild, metal-free oxidation method. lscollege.ac.in | 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-one |
| Dess-Martin Periodinane (DMP) | A mild oxidant known for high yields and operational simplicity. lscollege.ac.in | 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-one |
Nucleophilic Substitution Reactions
The hydroxyl group is inherently a poor leaving group for nucleophilic substitution reactions. chemistrysteps.com Therefore, it must first be converted into a more suitable leaving group. This is typically achieved by reaction with reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form the corresponding alkyl chloride or bromide. libretexts.orgyoutube.com
Alternatively, the alcohol can be converted into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. chemistrysteps.comyoutube.com These sulfonate groups are excellent leaving groups, readily displaced by a wide range of nucleophiles in an Sₙ2 reaction. youtube.com
| Step | Reagent | Intermediate/Product | Purpose |
| 1. Activation | Thionyl Chloride (SOCl₂) | 2-(1-chloropropyl)-1-ethyl-1H-1,3-benzodiazole | Convert -OH to a good leaving group (-Cl). libretexts.org |
| 1. Activation | p-Toluenesulfonyl chloride (TsCl), Pyridine | 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propyl tosylate | Convert -OH to an excellent leaving group (-OTs). chemistrysteps.com |
| 2. Substitution | Nucleophile (e.g., CN⁻, N₃⁻, RS⁻) | Substituted propane (B168953) derivative | Displace the leaving group to form a new C-Nu bond. |
Reactions of the 1H-1,3-Benzodiazole Ring System
The benzimidazole ring is an aromatic system, and its reactivity is characteristic of electron-rich heterocycles. The fusion of the imidazole (B134444) and benzene (B151609) rings influences the electron density and, consequently, the regioselectivity of substitution reactions.
Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)
The benzimidazole ring system is generally activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the imidazole moiety. chemicalbook.com Theoretical calculations and experimental evidence show that substitution occurs on the benzene portion of the molecule, typically at the 4-, 5-, 6-, and 7-positions. chemicalbook.com The precise location is influenced by the reaction conditions and the directing effects of the existing substituents.
Halogenation: The ring can be halogenated using various electrophilic halogenating agents. For instance, bromination can be achieved with reagents like N-bromosuccinimide (NBS) in the presence of silica (B1680970) gel, which offers a degree of regioselective control. nih.gov
Nitration: Nitration of the benzimidazole ring can be accomplished using standard nitrating mixtures, such as a combination of nitric acid and sulfuric acid. The reaction introduces a nitro (-NO₂) group onto the benzene ring. The position of nitration is typically directed to the 5- or 6-position.
| Reaction Type | Reagents | Potential Product(s) |
| Bromination | N-Bromosuccinimide (NBS) / Silica Gel | Bromo-1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol nih.gov |
| Nitration | HNO₃ / H₂SO₄ | Nitro-1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol |
Nucleophilic Aromatic Substitution (if activated)
Nucleophilic aromatic substitution (SₙAr) on an unactivated benzene or benzimidazole ring is generally difficult because the ring is electron-rich. chemistrysteps.com However, if the ring is first substituted with one or more powerful electron-withdrawing groups, such as a nitro group, it becomes sufficiently electron-deficient to undergo SₙAr. libretexts.orglibretexts.org
For this to occur, the electron-withdrawing group must be located ortho or para to a suitable leaving group (like a halide). libretexts.orglibretexts.org Therefore, if this compound were to be, for example, halogenated and then nitrated (or vice-versa) at an ortho or para position relative to the halogen, the resulting molecule could potentially undergo nucleophilic substitution. A strong nucleophile could then displace the halide. Studies on other benzimidazole systems have shown that an appropriately positioned nitro group can activate the ring for intramolecular SₙAr reactions. nih.gov This highlights the necessity of pre-activation for this class of reaction. nih.gov
Oxidation and Reduction of the Heterocyclic Core
The benzimidazole core of this compound is a robust aromatic system, generally resistant to oxidation and reduction under mild conditions. The stability of this heterocyclic system is a key feature that allows for selective modifications at its substituents.
Oxidation: The synthesis of benzimidazoles can involve an oxidative cyclization step, indicating the core's formation under oxidative conditions. nih.gov However, once formed, the N-alkylated benzimidazole ring is generally stable towards common oxidizing agents. Stronger oxidation conditions could potentially lead to the degradation of the benzene or imidazole ring, but such reactions are typically not selective and have limited synthetic utility. For instance, oxidation with reagents like KMnO4 has been shown to cleave substituents from the benzimidazole ring, leading to the formation of benzimidazole-2-carboxylic acid. researchgate.net
Reduction: The benzimidazole nucleus is also resistant to catalytic hydrogenation under conditions that readily reduce other functional groups. For example, N-alkylation of benzimidazoles followed by reduction of other functionalities, such as ketones, can be achieved without affecting the heterocyclic core. researchgate.net A tandem N-alkylation-reduction-condensation process has been developed for the synthesis of N-arylmethyl-2-substituted benzimidazoles, further demonstrating the stability of the benzimidazole ring during reductive steps. rsc.org This stability allows for the selective reduction of the propan-1-ol side chain without compromising the integrity of the benzimidazole structure.
Reactions at the N1-Ethyl Substituent
The N1-ethyl group introduces a site for potential functionalization, although reactions at this position are less common than those on the heterocyclic ring itself.
Alkane Functionalization (e.g., C-H Activation)
Direct functionalization of the N-ethyl group via C-H activation presents a modern and atom-economical approach to introduce further complexity into the molecule. While direct C-H activation on the N-ethyl group of this specific benzimidazole derivative is not widely reported, the field of C-H activation in N-heterocycles is well-established and provides insights into potential reactivity. acs.orgnih.govacs.org
Transition metal catalysis, particularly with rhodium and palladium, has been successfully employed for the C-H functionalization of N-heterocycles. nih.gov These methods typically target the C-H bonds of the heterocyclic ring itself. However, the principles of directed C-H activation could potentially be applied to the N-ethyl group. For instance, a directing group could be installed on the propan-1-ol moiety to facilitate metal-catalyzed C-H activation at a specific position on the ethyl chain.
Electrochemical methods are also emerging as a powerful tool for the C-H alkylation of N-heterocycles, offering a reagent-free alternative for functionalization. researchgate.net
| Reaction Type | Catalyst/Reagent | Potential Outcome |
| Directed C-H Activation | Transition Metal (e.g., Pd, Rh) | Functionalization of the ethyl group |
| Electrochemical C-H Alkylation | Electrochemical Cell | Introduction of alkyl groups to the heterocycle |
Stereochemical Transformations and Control
The presence of a chiral center at the C1 position of the propan-1-ol side chain introduces the possibility of stereochemical transformations and the development of stereoselective reactions.
Epimerization and Racemization Studies
The chiral secondary alcohol in this compound can potentially undergo epimerization or racemization under certain conditions. This is a crucial consideration in the synthesis and application of enantiomerically pure forms of the compound.
Racemization of chiral alcohols can be achieved using various catalytic systems. Transition metal complexes, particularly those of ruthenium, are effective catalysts for the racemization of chiral alcohols. organic-chemistry.orgnih.govnih.gov The mechanism often involves a dehydrogenation-hydrogenation sequence via a ketone intermediate. mdpi.com Arylboronic acids have also been shown to catalyze the racemization of secondary and tertiary alcohols, proceeding through a proposed carbocation intermediate. acs.org
Studies on the epimerization of steroids with alpha-hydroxy groups have demonstrated that this process can occur in biological systems and under specific chemical conditions. nih.govnih.gov While direct studies on the epimerization of this compound are not available, the general principles of acid- or base-catalyzed epimerization of alcohols adjacent to a stereocenter could be applicable. mdpi.com
Diastereoselective and Enantioselective Reactions with Chiral Reagents
The development of diastereoselective and enantioselective reactions is of significant interest for the synthesis of specific stereoisomers of this compound.
Enantioselective synthesis of benzimidazole derivatives has been achieved through various catalytic methods. nih.gov For instance, the enantioselective C2-allylation of benzimidazoles using 1,3-diene pronucleophiles has been reported. nih.gov Such strategies could be adapted for the asymmetric synthesis of the target molecule.
Diastereoselective reactions can be achieved by employing chiral reagents or catalysts that differentiate between the two faces of a prochiral precursor or by reacting with one enantiomer of a racemic mixture in a kinetic resolution. The hydroxyl group of the propan-1-ol side chain provides a handle for such transformations, for example, through diastereoselective esterification with a chiral acid or through catalyst-controlled reactions directed by the alcohol.
Formation of Coordination Complexes with Metal Ions
The benzimidazole moiety, with its nitrogen donor atoms, is an excellent ligand for the formation of coordination complexes with a wide range of metal ions. researchgate.networdpress.comwordpress.com The resulting metal complexes often exhibit interesting properties and have applications in catalysis and medicinal chemistry. researchgate.netmdpi.comnih.govroyalsocietypublishing.org
This compound can act as a ligand, coordinating to metal ions through the nitrogen atoms of the imidazole ring. The hydroxyl group of the propan-1-ol side chain could also participate in coordination, leading to the formation of chelate complexes. The coordination behavior of benzimidazole derivatives is influenced by the nature of the metal ion and the substituents on the benzimidazole ring. researchgate.net
Transition metal complexes of benzimidazole derivatives with copper(II), zinc(II), and cobalt(II) have been synthesized and characterized. elizadeuniversity.edu.ngmedjchem.comresearchgate.net These complexes can exhibit various geometries, including tetrahedral and octahedral, depending on the metal ion and the stoichiometry of the ligands. elizadeuniversity.edu.ng The formation of these complexes can be confirmed by spectroscopic methods such as FT-IR and UV-Vis, as well as by single-crystal X-ray diffraction. medjchem.com
| Metal Ion | Potential Coordination Mode | Resulting Complex Geometry |
| Zinc(II) | Coordination through imidazole nitrogens | Tetrahedral or Octahedral researchgate.netmdpi.comnih.gov |
| Copper(II) | Coordination through imidazole nitrogens and potentially the hydroxyl group | Square planar or Octahedral elizadeuniversity.edu.ngmedjchem.com |
| Cobalt(II) | Coordination through imidazole nitrogens | Tetrahedral or Octahedral elizadeuniversity.edu.ng |
| Rhodium(III) | Coordination through imidazole nitrogens | Octahedral |
| Palladium(II) | Coordination through imidazole nitrogens | Square planar |
Ligand Properties and Coordination Modes of this compound
No published data is available.
Spectroscopic Characterization of Metal Complexes (e.g., FTIR, UV-Vis, EPR, Magnetic Susceptibility)
No published data is available.
Structural Analysis of Coordination Complexes (e.g., X-ray crystallography)
No published data is available.
Applications of 1 1 Ethyl 1h 1,3 Benzodiazol 2 Yl Propan 1 Ol in Chemical Research
As a Versatile Building Block in Complex Organic Synthesis
The benzimidazole (B57391) moiety is a prominent heterocyclic scaffold in organic synthesis due to its stability and reactivity. The presence of a reactive hydroxyl group and modifiable nitrogen atoms in 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol makes it a valuable precursor for the construction of more complex molecular architectures.
Benzimidazole derivatives are frequently employed as starting materials for the synthesis of fused heterocyclic systems. The propan-1-ol side chain of this compound can be chemically transformed—for instance, through oxidation to a ketone or conversion to a leaving group—to facilitate intramolecular cyclization reactions. Such reactions could lead to the formation of novel polycyclic systems incorporating the benzimidazole ring, which are of interest in medicinal chemistry and materials science. The N-ethyl group can also influence the regioselectivity of these cyclization reactions.
The aromatic nature of the benzimidazole core allows for π-π stacking interactions, a key feature in the design of organic materials with specific electronic or photophysical properties. By functionalizing the propan-1-ol group, this compound can be incorporated into polymeric structures or larger conjugated systems. These materials could potentially find applications in areas such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the benzimidazole unit can contribute to charge transport and thermal stability.
Table 1: Potential Transformations of this compound for Materials Synthesis
| Transformation | Reagents and Conditions | Potential Product | Application Area |
| Oxidation | PCC, DMP | 1-(1-ethyl-1H-benzimidazol-2-yl)propan-1-one | Precursor for condensation polymers |
| Esterification | Acryloyl chloride, base | 1-(1-ethyl-1H-benzimidazol-2-yl)propyl acrylate | Monomer for polymerization |
| Etherification | Propargyl bromide, base | 1-ethyl-2-(1-(prop-2-yn-1-yloxy)propyl)-1H-benzo[d]imidazole | Building block for click chemistry |
As a Chiral Scaffold or Auxiliary in Asymmetric Synthesis
The presence of a stereocenter at the carbinol carbon of the propan-1-ol side chain introduces chirality into the molecule. This inherent chirality makes this compound a candidate for use as a chiral scaffold or a chiral auxiliary in asymmetric synthesis. nih.gov
In its enantiomerically pure form, the compound could be used to control the stereochemical outcome of reactions at a prochiral center in another molecule. nih.gov The auxiliary can be temporarily attached to a substrate, direct a stereoselective transformation, and subsequently be removed and potentially recycled. While the application of this specific compound as a chiral auxiliary has not been reported, the principle is a cornerstone of modern organic synthesis for producing enantiomerically pure compounds. researchgate.net
Role in Catalyst Development and Ligand Design for Organometallic Chemistry
The nitrogen atoms of the benzimidazole ring are excellent coordinating sites for metal ions. Consequently, benzimidazole derivatives are widely used as ligands in organometallic chemistry and catalysis. The N-ethyl group in this compound can fine-tune the electronic properties of the benzimidazole ligand, while the hydroxyl group of the propan-1-ol side chain can also participate in metal coordination, potentially forming a bidentate ligand.
Complexes of such ligands with transition metals like ruthenium, palladium, or copper could exhibit catalytic activity in a range of organic transformations, including hydrogenation, cross-coupling reactions, and oxidation reactions. The chiral nature of the ligand could also be exploited for asymmetric catalysis.
Exploration in Supramolecular Chemistry and Molecular Recognition (Purely Chemical Interactions)
The benzimidazole core is capable of engaging in various non-covalent interactions, including hydrogen bonding (via the N-H in unsubstituted benzimidazoles, though this specific compound is N-alkylated) and π-π stacking. These interactions are fundamental to supramolecular chemistry, where molecules self-assemble into larger, well-defined structures.
This compound could be designed to participate in such assemblies. The propan-1-ol side chain can act as a hydrogen bond donor and acceptor, further directing the formation of supramolecular architectures. These organized structures are of interest for creating novel materials with tailored properties, such as gels or liquid crystals. The ability of the benzimidazole moiety to interact with other aromatic systems also suggests potential applications in molecular recognition, where the compound could selectively bind to other molecules through a combination of non-covalent forces.
Development of Novel Analytical Probes (excluding biological sensing applications)
Benzimidazole derivatives often exhibit interesting photophysical properties, such as fluorescence. These properties can be sensitive to the local chemical environment, making them suitable as scaffolds for chemical sensors. While specific data for this compound is not available, modifications to the benzimidazole ring or the propan-1-ol side chain could lead to compounds that exhibit changes in their fluorescence or color upon binding to specific analytes, such as metal ions or small organic molecules. This would enable their use as analytical probes for the detection and quantification of these species in non-biological contexts.
Applications in Materials Science (e.g., Optoelectronic Materials, Polymers) (Chemical properties focus)
While direct research on the applications of this compound in materials science is not extensively documented, the unique chemical properties endowed by its constituent functional groups—the N-ethylated benzimidazole core and the 2-propan-1-ol substituent—suggest significant potential in the fields of optoelectronic materials and advanced polymers. The benzimidazole moiety, in particular, is a well-established building block in the design of functional organic materials due to its electronic characteristics, thermal stability, and ability to participate in intermolecular interactions.
Optoelectronic Materials
The benzimidazole core is a key component in a variety of organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs). Its electron-deficient nature makes it a suitable candidate for electron-transporting materials and host materials for phosphorescent emitters.
Luminescent Properties: Benzimidazole derivatives are known for their fluorescent properties, often emitting in the blue region of the spectrum. This makes them attractive as blue emitters in OLEDs, which are crucial for full-color displays and white lighting applications. For instance, novel silicon-centered benzimidazole derivatives have been synthesized and shown to be fluorescent, with emissions in the violet-to-blue region, highlighting their potential as blue emitters in OLEDs. scientific.net Similarly, pyrene-benzimidazole derivatives have been developed as novel blue emitters for OLEDs. nih.govnsf.gov The specific emission characteristics of this compound would be influenced by the electronic interplay between the benzimidazole core and its substituents.
Host Materials and Electron Transport: In addition to being emitters, benzimidazole derivatives are also utilized as host materials in phosphorescent OLEDs (PHOLEDs) and as electron-transporting materials. The development of benzimidazole-substituted biphenyls as electron-transporting hosts has led to highly efficient sky-blue PHOLEDs. acs.org The wide bandgap and high triplet energy of the benzimidazole core are advantageous for confining the excitons on the phosphorescent guest emitter, leading to efficient light emission. Furthermore, the inherent n-type semiconducting behavior of some benzimidazole derivatives makes them suitable for transporting electrons from the cathode to the emissive layer in an OLED device. elsevierpure.com
The presence of the N-ethyl group in this compound can enhance the solubility and processability of the material, which is a significant advantage for the fabrication of thin-film devices. The propan-1-ol side chain, through its ability to form hydrogen bonds, could influence the morphology of the thin film, which in turn affects device performance.
| Compound Type | Application in OLEDs | Key Properties | Reported Efficiency |
| Silicon-centered benzimidazole derivatives | Blue emitters | High thermal stability, violet-to-blue fluorescence | Potential application demonstrated |
| Pyrene-benzimidazole derivatives | Blue emitters | Pure blue electroluminescence, reduced intermolecular aggregation | EQE up to 4.3% |
| Benzimidazole-substituted biphenyls | Electron-transporting hosts | High current and power efficiency | 57.2 cd/A, 50.4 lm/W |
This table presents data for related benzimidazole derivatives to illustrate the potential of this compound in OLEDs.
Polymers
The incorporation of benzimidazole moieties into polymer structures can significantly enhance their thermal, mechanical, and optical properties, making them suitable for a range of high-performance applications.
High-Performance Polymers: Benzimidazole-containing polymers, such as poly(benzimidazole-imide)s, exhibit exceptional thermal stability. Thermogravimetric analyses have shown that the degradation temperature of these polymers can be around 530°C, which is significantly higher than that of conventional polyimides. researchgate.net This high thermal resistance is attributed to the rigid and stable heterocyclic benzimidazole unit in the polymer backbone. The introduction of benzimidazole groups can also improve the dielectric properties of polymers, which is crucial for applications in microelectronics as insulating layers. mdpi.com
Optically Active Polymers: Benzimidazole units can be incorporated into polymer matrices to create materials with specific optical functionalities. For example, electrospun nanofibers of poly(methyl methacrylate) (PMMA) containing benzimidazole nanocrystals have been shown to exhibit nonlinear optical properties, making them potential candidates for optical limiting devices. acs.org The this compound molecule could potentially be used as a dopant or a monomer in the synthesis of such optically active polymers. The propan-1-ol group could serve as a reactive site for polymerization or for grafting onto other polymer chains.
Conjugated Polymers: Benzimidazoles are also employed as electron-acceptor units in the synthesis of donor-acceptor type conjugated polymers. sci-hub.st These polymers are of great interest for applications in organic solar cells and field-effect transistors. The electronic properties of the resulting polymer can be tuned by modifying the substituents on the benzimidazole ring. The N-ethyl and 2-propan-1-ol groups on the target molecule would influence the solubility and morphology of the resulting conjugated polymer, which are critical factors for device performance.
| Polymer Type | Role of Benzimidazole Moiety | Enhanced Properties | Potential Applications |
| Poly(benzimidazole-imide)s | Part of the polymer backbone | Thermal stability, dielectric properties | High-temperature resistant films, electronic substrates |
| Benzimidazole-doped PMMA | Dispersed nanocrystals | Nonlinear optical properties | Optical limiting devices |
| Donor-Acceptor Conjugated Polymers | Electron-acceptor unit | Tunable electronic properties | Organic solar cells, field-effect transistors |
This table summarizes the applications of benzimidazole derivatives in polymer science, indicating the prospective utility of this compound.
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Routes
Conventional methods for the synthesis of benzimidazole (B57391) derivatives often involve harsh reaction conditions, toxic solvents, and stoichiometric reagents, leading to significant environmental concerns and high production costs. chemmethod.comchemmethod.com Future research should prioritize the development of green and sustainable synthetic strategies for 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol.
Key areas of focus should include:
Green Solvents: Investigating the use of environmentally benign solvents such as water, ionic liquids (ILs), or polyethylene (B3416737) glycol (PEG) can significantly reduce the environmental impact of the synthesis. chemmethod.commdpi.com For instance, the condensation of o-phenylenediamines with aldehydes has been successfully carried out in water, eliminating the need for volatile organic compounds. sphinxsai.com
Catalytic Systems: The exploration of novel and reusable catalysts is crucial for developing efficient synthetic protocols. This includes the use of Lewis acids, solid acid catalysts, and metal-based catalysts like those involving copper, iron, and palladium. mdpi.comarabjchem.orgnih.gov Nanoparticle catalysis, for example, using nano-Fe2O3 or cadmium oxide nanoparticles, has shown promise in affording high yields under mild conditions. rsc.orgdoaj.org
Energy-Efficient Methods: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and improve yields. chemmethod.commdpi.com The application of microwave irradiation to the key steps in the synthesis of the target molecule could offer a more energy-efficient alternative to conventional heating.
Electrochemical Synthesis: Exploring electrochemical methods could provide a reagent-less and environmentally friendly approach to key bond-forming reactions in the synthesis. scilit.com
Table of Green Synthetic Approaches for Benzimidazoles
| Approach | Description | Potential Advantages | Reference |
|---|---|---|---|
| Use of Green Solvents | Employing water, ionic liquids, or PEG as the reaction medium. | Reduced toxicity and environmental pollution. | chemmethod.commdpi.com |
| Novel Catalytic Systems | Utilizing reusable catalysts like Lewis acids, nanoparticles, or metal complexes. | Increased reaction efficiency, milder conditions, and catalyst recyclability. | mdpi.comarabjchem.orgnih.govrsc.orgdoaj.org |
| Microwave-Assisted Synthesis | Using microwave irradiation as an energy source. | Shorter reaction times and improved yields. | chemmethod.commdpi.com |
| Use of Renewable Feedstocks | Starting from biomass-derived materials. | Reduced reliance on fossil fuels and enhanced sustainability. | eprajournals.com |
| Electrochemical Methods | Employing electricity to drive chemical reactions. | Avoids the use of hazardous reagents and can be highly efficient. | scilit.com |
In-Depth Mechanistic Studies of Key Transformations
A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions and developing more efficient protocols. Future research should focus on elucidating the mechanisms of the key bond-forming steps.
For example, a plausible synthesis of the target molecule could involve the acylation of 1-ethyl-1H-1,3-benzodiazole followed by a Grignard reaction or reduction. Mechanistic studies of these transformations, particularly concerning the stereoselectivity of the alcohol formation, would be highly valuable. Techniques such as kinetic studies, isotopic labeling, and computational modeling could be employed to gain detailed insights into the transition states and reaction pathways.
Advanced Computational Modeling for Precise Property Prediction
Computational chemistry offers powerful tools for predicting the physicochemical properties, spectral data, and potential biological activity of molecules. Future research should leverage advanced computational modeling to build a comprehensive in-silico profile of this compound.
Density Functional Theory (DFT) calculations can be used to predict its geometry, electronic structure, and spectroscopic properties (NMR, IR, UV-Vis). Molecular docking simulations could be employed to explore its potential interactions with various biological targets, guiding the design of future biological assays. Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies on a series of related benzimidazole derivatives could help in identifying the key structural features responsible for any observed biological activity.
Exploration of Novel Chemical Reactivity Patterns
Investigating the untapped chemical reactivity of this compound could lead to the discovery of new and valuable transformations. Future studies could explore:
Functionalization of the Benzimidazole Core: Selective modification of the benzene (B151609) ring of the benzimidazole nucleus through electrophilic aromatic substitution or other modern cross-coupling reactions could yield a library of new derivatives with potentially interesting properties.
Reactions of the Hydroxyl Group: The secondary alcohol functionality is a key site for further chemical modification. Esterification, etherification, or oxidation to the corresponding ketone would provide access to a diverse range of new compounds.
Transformations of the Ethyl Group: While seemingly inert, the N-ethyl group could be a target for specific functionalization under carefully controlled conditions.
Integration into Multi-component Reactions and Flow Chemistry for Scale-up
For any potential applications, the development of a scalable and efficient synthesis is paramount. Future research should explore the integration of the synthesis of this compound into modern synthetic workflows.
Multi-component Reactions (MCRs): Designing a one-pot, multi-component reaction to construct the benzimidazole core and introduce the side chain in a single step would be a highly efficient approach. Iron-catalyzed three-component reactions have been reported for the synthesis of benzimidazoles. nih.gov
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and easier scalability. Developing a flow process for the synthesis of the target molecule would be a significant step towards its large-scale production.
Design and Synthesis of Structurally Constrained Analogs for Conformational Studies
The three-dimensional conformation of a molecule is often critical for its biological activity. The propan-1-ol side chain of this compound possesses conformational flexibility. Future research could focus on the design and synthesis of structurally constrained analogs to probe the importance of specific conformations.
This could involve incorporating the side chain into a cyclic system or introducing bulky groups to restrict rotation around key single bonds. The synthesis and subsequent biological evaluation of these conformationally restricted analogs would provide valuable insights into the structure-activity relationship (SAR) and could lead to the development of more potent and selective compounds.
Q & A
Q. How can stereochemical outcomes be controlled during synthesis?
- Methodological Answer : Employ chiral catalysts (e.g., RuPHOX-Ru) in asymmetric hydrogenation or use enantiopure starting materials. Confirm enantiomeric excess (ee) via chiral HPLC or optical rotation comparisons with literature values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
